2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile
Description
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXAJTSNJRDSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile typically involves the reaction of 1-bromonaphthalene with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary amines.
Scientific Research Applications
2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile is an organic compound with the molecular formula and a molecular weight of 262.10 g/mol. It is used in scientific research as a building block for synthesizing more complex molecules, studying enzyme interactions and protein modifications, and as a precursor for developing pharmaceutical compounds. It also has applications in the production of specialty chemicals and materials within the industry.
Scientific Research Applications
This compound is utilized across various scientific disciplines due to its unique chemical properties.
Chemistry It serves as a fundamental building block in creating complex molecules. The presence of both a bromonaphthalene and an acetonitrile group gives it distinct reactivity, making it a valuable intermediate in organic synthesis. For example, it can be used in Suzuki cross-coupling reactions .
Biology This compound is essential in studying enzyme interactions and protein modifications. Its bromonaphthalene portion can bind to hydrophobic pockets, while the nitrile group engages in hydrogen bonding, modulating the activity of target molecules and leading to various biological effects.
Medicine It acts as a precursor in the development of pharmaceutical compounds. Its biological activity is attributed to its interaction with molecular targets like enzymes and receptors, with the bromine atom enhancing lipophilicity and binding affinity. It has been explored as a scaffold for synthesizing novel pharmaceuticals targeting specific diseases, especially those involving metabolic dysregulation.
Industry It is used in the production of specialty chemicals and materials.
This compound has potential biological activities and has garnered attention. The compound can interact with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound enhances its lipophilicity, which can increase its binding affinity to biological targets.
- Enzyme Inhibition Research suggests that this compound can inhibit enzymes involved in metabolic pathways, acting as a competitive inhibitor for enzymes like cytochrome P450, which is involved in drug metabolism.
- Antimicrobial Activity In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, with minimal inhibitory concentration (MIC) values comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Biological Activity | Effect |
|---|---|
| Enzyme Inhibition | Competitive inhibition |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Low cytotoxicity in human cell lines |
Case Studies
- Enzyme Interaction A study in the Journal of Medicinal Chemistry examined the interaction of this compound with cytochrome P450 enzymes. The compound inhibited enzyme activity with an IC50 value of 25 µM, suggesting it has potential for drug-drug interaction studies.
- Antimicrobial Efficacy The antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a new antibacterial agent.
Chemical Biology
Mechanism of Action
The mechanism of action of 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
2-(1-Bromonaphthalen-2-yl)acetonitrile
- Structure : Differs by lacking the ether oxygen, directly attaching the nitrile to the naphthalene ring.
- Synthesis: Prepared via copper-catalyzed domino coupling (48% yield, m.p. 122–123°C) .
- Crystallography: Monoclinic crystal system ($P2₁/n$), with a similar C–C–N angle (178.4°) but reduced steric hindrance compared to the oxy-acetonitrile derivative .
(4-Bromonaphthalen-2-yl)acetonitrile (BAGTEJ)
2-(2-Bromophenyl)acetonitrile Derivatives
- Examples :
- Key Differences : Smaller aromatic systems (phenyl vs. naphthalene) reduce conjugation and thermal stability.
Functional Group Variants
VU0418705 (2-[(1-Bromonaphthalen-2-yl)oxy]-N-phenylacetamide)
Thiazole-Containing Analogues
- Example : 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile.
- Differences : Incorporation of a thiazole heterocycle introduces additional hydrogen-bonding sites, influencing bioavailability and reactivity .
Physicochemical Properties
Biological Activity
2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile, with the chemical formula C12H8BrN, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data tables and case studies.
- Chemical Structure : The compound consists of a bromonaphthalene moiety linked to an acetonitrile group via an ether bond.
- Molecular Weight : 246.1 g/mol
- CAS Number : 188751-61-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can act as a competitive inhibitor for enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Data Table: Biological Activity Summary
Case Study 1: Enzyme Interaction
A study published in the Journal of Medicinal Chemistry investigated the interaction of this compound with cytochrome P450 enzymes. The results showed that the compound inhibited enzyme activity with an IC50 value of 25 µM, indicating significant potential for drug-drug interaction studies.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a new antibacterial agent.
Pharmaceutical Development
Due to its biological activity, this compound is being explored as a scaffold for synthesizing novel pharmaceuticals targeting specific diseases, particularly those involving metabolic dysregulation.
Chemical Biology
The compound serves as a valuable tool in chemical biology for studying enzyme kinetics and substrate specificity due to its ability to selectively inhibit certain enzymes.
Q & A
Q. What are the optimal synthetic routes for 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between bromonaphthalene derivatives and acetonitrile precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity .
- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating high-purity products.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₂H₈BrNO, exact mass 274.97 g/mol) and isotopic patterns for bromine .
- IR spectroscopy : Detect nitrile stretching (~2240 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can elucidate the crystallographic packing and intermolecular interactions of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain suitable crystals .
- Data collection : Employ a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis : Monoclinic symmetry (space group P2₁/n) with unit cell parameters a = 11.36 Å, b = 7.24 Å, c = 11.89 Å, β = 102.5°. Intermolecular Br···π interactions (3.4–3.6 Å) dominate packing .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the naphthalene C1 position enhances electrophilicity, enabling:
- Suzuki-Miyaura couplings : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives.
- Buchwald-Hartwig aminations : Use Pd₂(dba)₃/Xantphos catalysts with amines to install N-containing groups .
- Competing pathways : Monitor for possible nitrile hydrolysis under basic conditions (adjust pH to ≤9) .
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) :
- Phase 2 (Ecosystem) :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Replicate conditions : Ensure solvent purity, inert atmosphere, and calibrated equipment.
- Cross-validate techniques : Compare NMR data with computational predictions (DFT for ¹³C shifts) .
- Review crystallography : Confirm molecular geometry against SC-XRD data to rule out isomerism .
Theoretical and Mechanistic Studies
Q. How can computational methods complement experimental studies of this compound’s electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict frontier orbitals (HOMO-LUMO gap ~4.2 eV).
- Molecular docking : Screen for biological activity by simulating interactions with enzymatic pockets .
- Solvent effects : Use PCM models to simulate acetonitrile’s dielectric impact on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
